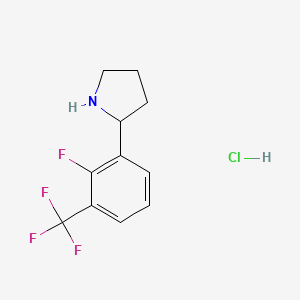

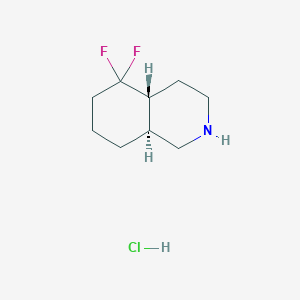

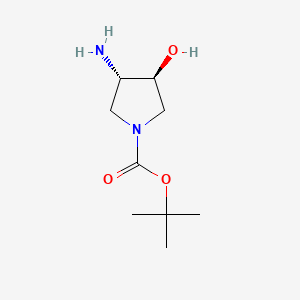

![molecular formula C16H24N2O5S B2752100 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid CAS No. 1396997-83-3](/img/structure/B2752100.png)

2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid” is a chemical substance with the CAS Number: 1396997-83-3 . It has a molecular weight of 356.44 and a molecular formula of C16H24N2O5S .

Molecular Structure Analysis

The molecular structure of “2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid” is represented by the formula C16H24N2O5S . This indicates that the molecule is composed of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Stereochemistry and Optical Resolution

- Stereochemical studies have been conducted on aromatic α-alkyl-α-amino-acids, demonstrating the conversion of (+)-2-formamido-2-phenylbutyric acid into various derivatives, providing insights into the S-configuration of amino acids through stereochemical optical rotation shift rules (Garbarino, Sierra, & Tapia, 1973). Additionally, the optical resolution of 2-(4-substituted phenyl)-3-methylbutanoic acids through preferential crystallization in the form of diethylamine salts has been reported, showcasing a method to achieve enantiomeric purity in chemical compounds (Nohira et al., 1986).

Antibody Generation for Sulfonamide Antibiotics

- Research on generating broad specificity antibodies for sulfonamide antibiotics has led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This innovative approach combines antibodies raised against specific haptens to achieve selectivity against common aminobenzenesulfonylamino moieties, enhancing the detectability of sulfonamide antibiotics in veterinary medicine (Adrián et al., 2009).

Synthesis of Amino Acids and Constituent Amino Acids in Toxins

- The synthesis and resolution of amino acids, including the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, have been explored. These studies provide methods for the synthesis of amino acids without drastic acid treatment, contributing to the understanding of the role of these amino acids in biological toxins (Shimohigashi, Lee, & Izumiya, 1976).

Methodological Advancements in Chemistry

- Several studies have focused on methodological advancements, including the synthesis of quaternary amino acids with potential enzyme inactivators, copper catalysis for selective N-methylation or N-formylation of amines with CO2, and the development of new synthetic pathways for β-amino acids using ketene diethyl acetal as an enolate equivalent. These methodologies offer novel approaches to complex chemical synthesis and highlight the versatility of "2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid" derivatives in facilitating these reactions (Berkowitz, de la Salud-Bea, & Jahng, 2004); (Li et al., 2018); (Rossen, Jakubec, Kiesel, & Janik, 2005).

Propiedades

IUPAC Name |

2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-5-18(6-2)24(22,23)13-9-7-8-12(10-13)15(19)17-14(11(3)4)16(20)21/h7-11,14H,5-6H2,1-4H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJVYSXJSKTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

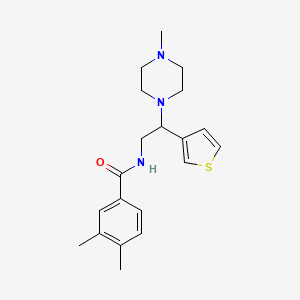

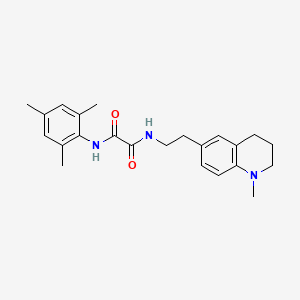

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)

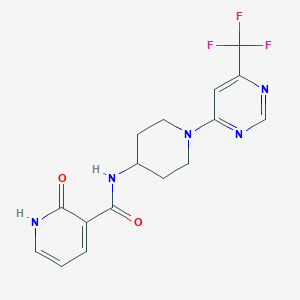

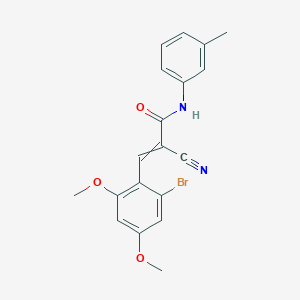

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

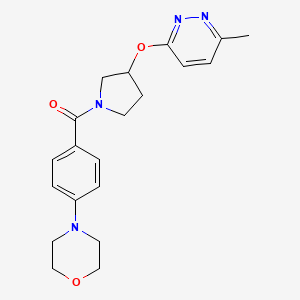

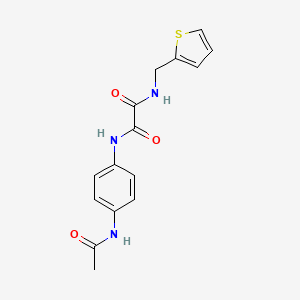

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)